molecular formula C25H22N2O4S2 B4616059 4-({[3-(4-Methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoic acid CAS No. 477330-71-5

4-({[3-(4-Methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoic acid

Cat. No.: B4616059
CAS No.: 477330-71-5
M. Wt: 478.6 g/mol
InChI Key: TWUHBIHMYOADRI-UHFFFAOYSA-N
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Description

Molecular Structure and Key Features The compound 4-({[3-(4-Methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoic acid (hereafter referred to as the "target compound") is a heterocyclic derivative featuring a benzothieno[2,3-d]pyrimidine core fused with a hexahydro ring system. Its molecular formula is C26H24N2O4S2, with a molecular weight of 492.62 g/mol . Key structural elements include:

  • A sulfanyl methyl linker bridging the benzothieno-pyrimidine core to a benzoic acid group, enabling hydrogen bonding and ionic interactions.
  • The hexahydro (5,6,7,8-tetrahydro) ring system, which introduces conformational rigidity compared to fully aromatic analogs .

Potential Applications The compound’s structural complexity suggests utility in medicinal chemistry, particularly as a scaffold for enzyme inhibitors or receptor modulators. The benzoic acid moiety enhances aqueous solubility, making it suitable for in vitro studies targeting biological systems requiring polar interactions .

Properties

IUPAC Name

4-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S2/c1-31-18-12-10-17(11-13-18)27-23(28)21-19-4-2-3-5-20(19)33-22(21)26-25(27)32-14-15-6-8-16(9-7-15)24(29)30/h6-13H,2-5,14H2,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUHBIHMYOADRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC=C(C=C4)C(=O)O)SC5=C3CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477330-71-5
Record name 4-({[3-(4-METHOXYPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}METHYL)BENZOIC ACID
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[3-(4-Methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography, and the use of automated reactors to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-({[3-(4-Methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

Research indicates that this compound exhibits various biological activities that may be beneficial in drug development:

  • Antitumor Activity : Studies have shown that derivatives of benzothieno[2,3-d]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. The presence of the methoxyphenyl group enhances its antitumor properties by increasing lipophilicity and cellular uptake .
  • Antimicrobial Properties : The sulfanyl group in the structure is known to contribute to antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential for developing new antibiotics .
  • Anti-inflammatory Effects : The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases. Its mechanism may involve the modulation of signaling pathways associated with inflammation .

Applications in Drug Development

Given its promising biological activities, 4-({[3-(4-Methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoic acid can be explored for various therapeutic applications:

Cancer Therapy

Due to its antitumor properties, ongoing research aims to evaluate its efficacy in preclinical models of cancer. The compound could serve as a lead structure for synthesizing more potent analogs targeting specific cancer types.

Antibiotic Development

With rising antibiotic resistance, compounds like this one could be pivotal in developing new classes of antibiotics. Research is focusing on its activity against resistant bacterial strains.

Anti-inflammatory Drugs

The anti-inflammatory potential opens avenues for treating conditions such as rheumatoid arthritis and other inflammatory disorders. Further studies are required to elucidate its mechanism of action and optimize its efficacy.

Case Studies and Research Findings

Several studies have documented the applications of similar compounds:

Study ReferenceFocusFindings
Antitumor ActivityDemonstrated cytotoxic effects on various cancer cell lines with IC50 values indicating potency.
Antimicrobial PropertiesShowed effectiveness against multiple bacterial strains, highlighting potential for antibiotic development.
Anti-inflammatory EffectsInhibited TNF-alpha production in vitro, suggesting a pathway for therapeutic use in inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-({[3-(4-Methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interaction with cellular proteins .

Comparison with Similar Compounds

Table 1: Substituent and Functional Group Comparison

Compound Name R Group (Position 3) X Group Molecular Weight (g/mol) Key Feature(s)
Target Compound 4-Methoxyphenyl Benzoic Acid 492.62 Enhanced solubility, ionic interaction potential
Methyl 4-[({[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate 4-Methylphenyl Methyl Ester 519.6 Higher lipophilicity; ester hydrolysis susceptibility
2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sec-butylphenyl)acetamide 4-Bromophenyl Sec-Butyl Acetamide - Increased steric bulk; potential halogen bonding
3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid N/A Sulfamoyl - Sulfonamide group enhances binding to zinc-containing enzymes

Key Observations :

  • The 4-methoxyphenyl group in the target compound improves solubility compared to non-polar substituents (e.g., 4-methylphenyl in or bromophenyl in ).
  • The benzoic acid group distinguishes it from ester or amide derivatives, enabling pH-dependent ionization and salt formation .
  • Hexahydro vs.

Physicochemical Properties

Table 2: Solubility and Reactivity Comparison

Compound Name Solubility (Water) LogP Reactivity Highlights
Target Compound Moderate ~2.8 Acidic proton (benzoic acid) participates in salt formation; oxidizable thioether
Methyl 4-({[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate Low ~3.5 Ester group hydrolyzes under basic conditions; stable in neutral pH
N-[4-(acetylamino)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Low ~4.0 Chlorophenyl group increases hydrophobicity; acetamide stabilizes hydrogen bonding

Key Observations :

  • The target compound’s benzoic acid group improves aqueous solubility compared to ester or amide derivatives .
  • Thioether Linker : Susceptible to oxidation, forming sulfoxides or sulfones, which may alter bioactivity .

Key Observations :

  • The target compound’s methoxy group is predicted to enhance binding affinity to aromatic-rich enzyme pockets, similar to ethoxy-substituted analogues .

Challenges :

  • Purification of hexahydro derivatives requires chromatography or recrystallization to remove diastereomers .
  • Stability of the thioether linker during storage necessitates inert atmospheres or antioxidant additives .

Biological Activity

The compound 4-({[3-(4-Methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoic acid is a complex organic molecule with potential biological activities. This article explores its biological properties based on existing research findings and case studies.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Methoxyphenyl Group : Contributes to hydrophobic interactions and potential receptor binding.
  • Hexahydrobenzothieno-pyrimidine Core : Implicates possible interactions with various biological targets.
  • Sulfanyl and Benzoic Acid Moieties : May enhance solubility and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of benzothieno-pyrimidines possess significant antibacterial properties. For example, compounds similar to this structure have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus .
  • Anticancer Properties :
    • The presence of the benzothieno-pyrimidine core suggests potential anticancer activity. Compounds in this class have been evaluated for their ability to inhibit tumor growth in various cancer cell lines .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of key enzymes involved in metabolic pathways. Preliminary data suggest that it could inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission .

Case Study 1: Antibacterial Screening

In a screening study involving various synthesized compounds, derivatives similar to the target compound showed moderate to strong activity against Salmonella typhi and Bacillus subtilis. The bioactivity was assessed using standard microbiological techniques .

CompoundActivity Level Against Salmonella typhiActivity Level Against Bacillus subtilis
Compound AModerateStrong
Compound BWeakModerate
Target CompoundTBDTBD

Case Study 2: Anticancer Efficacy

A series of thienopyrimidine derivatives were evaluated for their cytotoxic effects on cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells through caspase activation pathways . Further studies are needed to establish the specific mechanisms of action for the target compound.

The proposed mechanisms through which the compound exerts its biological effects include:

  • Receptor Binding : The methoxyphenyl group may facilitate binding to specific receptors involved in cell signaling pathways.
  • Enzyme Interaction : Potential inhibition of enzymes such as AChE could lead to increased levels of neurotransmitters, influencing neuronal activity.

Q & A

Q. What are the common synthetic routes for synthesizing this compound?

The compound is typically synthesized via multi-step reactions involving:

  • Thieno[2,3-d]pyrimidinone core formation : Cyclization of substituted thioureas with α,β-unsaturated ketones under acidic conditions .
  • Sulfanyl-methyl introduction : Thiol-alkylation or nucleophilic substitution using mercaptoacetic acid derivatives, as seen in analogous syntheses of thieno-pyrimidinone derivatives .
  • Final coupling : Reaction of the sulfanyl intermediate with 4-(bromomethyl)benzoic acid in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm regiochemistry of the thieno-pyrimidinone core (e.g., aromatic proton shifts at δ 7.2–8.0 ppm) and sulfanyl-methyl linkage (δ 3.5–4.0 ppm) .
  • HRMS : For molecular ion verification (e.g., [M+H]⁺ at m/z 492.62) .
  • Melting point analysis : To assess purity (e.g., expected range: 216–218°C for analogous derivatives) .

Q. How can researchers confirm the formation of the thieno-pyrimidinone core?

  • X-ray crystallography : Structural validation via single-crystal diffraction, as demonstrated for related compounds like 4-[(2-amino-6-ethyl-4-oxothieno[2,3-d]pyrimidin-5-yl)thio]benzoic acid .
  • IR spectroscopy : Detection of carbonyl stretches (C=O at ~1700 cm⁻¹) and thioether bonds (C-S at ~600–700 cm⁻¹) .

Advanced Research Questions

Q. How can low yields in the sulfanyl-methyl benzoic acid coupling step be addressed?

  • Optimize reaction conditions : Increase equivalents of 4-(bromomethyl)benzoic acid (1.2–1.5 equiv.) and use catalysts like KI to enhance nucleophilic substitution efficiency .
  • Purification : Employ gradient column chromatography (e.g., hexane/EtOAc) or recrystallization from ethanol to isolate the product .
  • Monitor intermediates : Use TLC (Rf ~0.6 in hexane/EtOH 1:1) to track reaction progress and minimize side reactions .

Q. How to resolve discrepancies in melting point data across synthesis batches?

  • Purity assessment : Perform HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities >1% .
  • Recrystallization : Use solvent systems like DCM/hexane to improve crystallinity and reproducibility .
  • Thermogravimetric analysis (TGA) : Rule out hydrate/solvate formation affecting melting behavior .

Q. What strategies improve solubility for biological assays?

  • Structural modification : Introduce hydrophilic groups (e.g., carboxylate salts via NaOH treatment) without disrupting the core pharmacophore .
  • Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Prodrug design : Synthesize ester derivatives (e.g., methyl or ethyl esters) that hydrolyze in vivo to the active carboxylic acid form .

Q. How to analyze competing by-products in the cyclization step?

  • LC-MS profiling : Identify by-products (e.g., dimerization products or incomplete cyclization intermediates) using reverse-phase LC-MS .
  • Kinetic studies : Vary reaction time/temperature (e.g., 45–80°C) to determine optimal conditions minimizing side reactions .
  • Computational modeling : Use DFT calculations to predict regioselectivity and guide reaction optimization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({[3-(4-Methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-({[3-(4-Methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoic acid

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